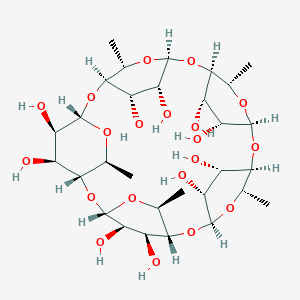![molecular formula C10H11F3N2S B068643 S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea CAS No. 163490-40-2](/img/structure/B68643.png)
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are a type of ionotropic purinergic receptor that are expressed in various tissues, including the central nervous system, immune system, and bones. P2X7 receptors are involved in several physiological processes, including inflammation, pain, and cell death. The use of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been studied extensively in scientific research for its potential therapeutic applications.
Wirkmechanismus
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea acts as a selective antagonist of P2X7 receptors, which are involved in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and the induction of cell death. By blocking P2X7 receptors, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea can reduce inflammation and cell death in various tissues.
Biochemische Und Physiologische Effekte
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been shown to have several biochemical and physiological effects in scientific research. It can reduce the release of pro-inflammatory cytokines, such as IL-1β, and inhibit the formation of inflammasomes, which are involved in the activation of the immune system. It can also reduce the activation of microglia, which are immune cells in the central nervous system that are involved in inflammation and pain. In addition, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been shown to have anti-tumor effects in several types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea in lab experiments is its selectivity for P2X7 receptors, which allows for specific targeting of these receptors without affecting other purinergic receptors. However, one limitation is that it may not be effective in all types of cells or tissues, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea in scientific research. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative disorders. Another direction is to study its effects on other types of cells, such as endothelial cells and epithelial cells, which are involved in inflammation and pain. In addition, further research is needed to optimize the synthesis and purification of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea to improve its efficacy and reduce its toxicity.
Synthesemethoden
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea can be synthesized using a multi-step process, which involves the reaction of ethyl isothiocyanate with 4-(trifluoromethyl)aniline in the presence of a base, followed by the addition of an acid to form the final product. The purity of the product can be improved using column chromatography.
Wissenschaftliche Forschungsanwendungen
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been used in scientific research to investigate the role of P2X7 receptors in various physiological processes. It has been shown to have potential therapeutic applications in several diseases, including chronic pain, inflammation, and cancer.
Eigenschaften
CAS-Nummer |
163490-40-2 |
|---|---|
Produktname |
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea |
Molekularformel |
C10H11F3N2S |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15) |
InChI-Schlüssel |
LCMOXIFARISMOH-UHFFFAOYSA-N |
SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
Kanonische SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
Andere CAS-Nummern |
163490-40-2 |
Synonyme |
S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea monohydrochloride S-ethyl TFMP-isothiourea S-ethyl-N-(4-(trifluoromethyl)phenyl)isothiourea TFMPITU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



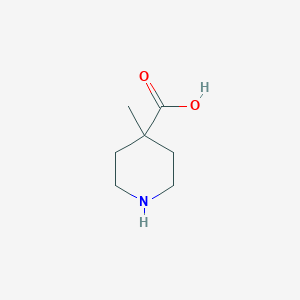
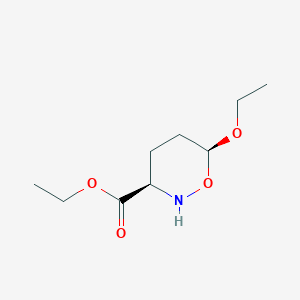
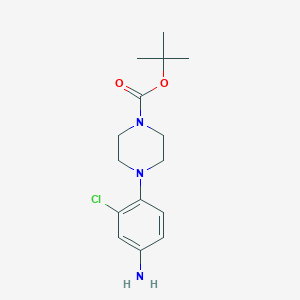
![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)
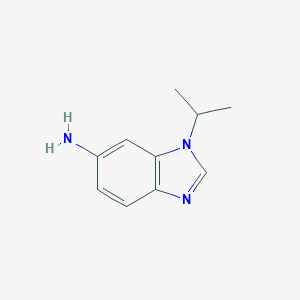
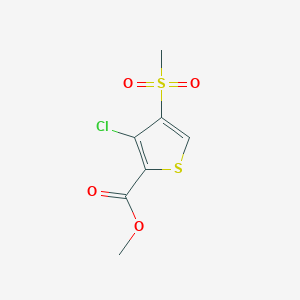
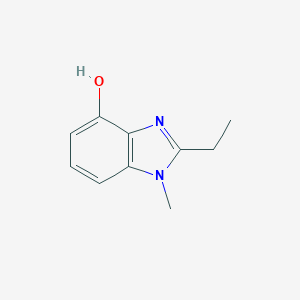
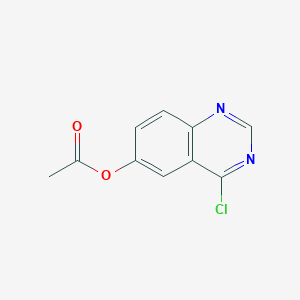
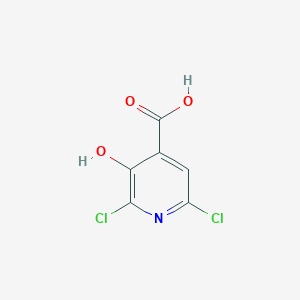
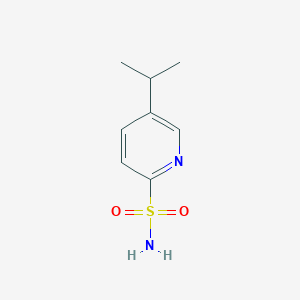
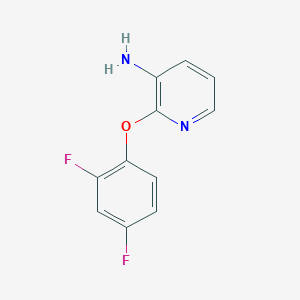
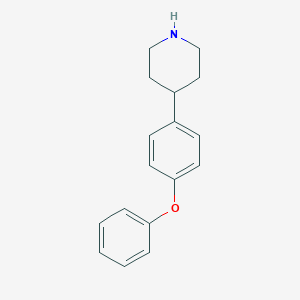
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
